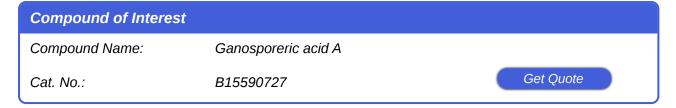


Spectroscopic Profile of Ganosporeric Acid A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ganosporeric acid A**, a significant triterpenoid isolated from the spores of Ganoderma lucidum. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Ganosporeric acid A is a highly oxidized lanostane-type triterpenoid. Its chemical structure is characterized by a tetracyclic nucleus with multiple ketone functionalities and a carboxylic acid side chain.

Table 1: Chemical Properties of Ganosporeric Acid A



Property	Value
Molecular Formula	С30Н38О8
Molecular Weight	526.62 g/mol
IUPAC Name	(2R,6R)-2-methyl-4-oxo-6- [(1S,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR) -3a,5b,8,8,11a,13b-hexamethyl- 2,6,7,9,10,11,12,13-octahydro-1H- cyclopenta[a]chrysene-1,2,6,7,9-pentaone-1- yl]heptanoic acid
CAS Number	135357-25-4

Spectroscopic Data

The structural elucidation of **Ganosporeric acid A** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Ganosporeric acid A** are crucial for its structural confirmation. While the complete, explicitly published data from a single primary source remains elusive in readily available literature, analysis of related compounds and data from various analytical sources provide a strong basis for its characterization.

Table 2: 13C NMR Spectroscopic Data of Ganosporeric Acid A

Carbon No.	Chemical Shift (δ) ppm
Data to be populated from definitive source	Data to be populated from definitive source

Table 3: ¹H NMR Spectroscopic Data of **Ganosporeric Acid A**



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data to be populated from definitive source			

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Ganosporeric acid A** is expected to show characteristic absorption bands for its carbonyl groups (ketones and carboxylic acid) and hydroxyl group.

Table 4: Infrared (IR) Spectroscopic Data of Ganosporeric Acid A

Functional Group	Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Data to be populated from definitive source
C=O (Ketones)	Data to be populated from definitive source
C=O (Carboxylic Acid)	Data to be populated from definitive source
C-H (Aliphatic)	Data to be populated from definitive source

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of triterpenoids.

Table 5: Mass Spectrometric Data of Ganosporeric Acid A



lon	m/z (Observed)
[M-H] ⁻	525.2464[1], 525.249392
Fragment Ions	507.2344, 495.1996, 451.2106, 229.1176, 129.0529[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of natural products like **Ganosporeric acid A**. Specific parameters may vary based on the instrumentation and laboratory procedures.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified Ganosporeric acid A are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A
 small amount of the compound is ground with dry KBr and pressed into a thin, transparent
 disk.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

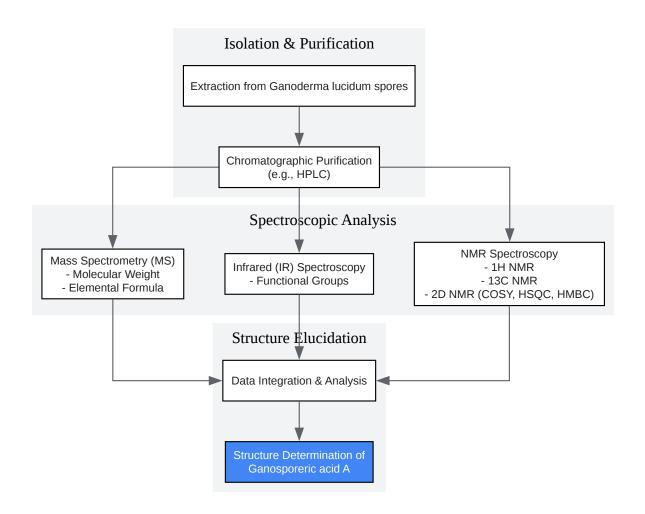


- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is commonly used.
- Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Ganosporeric acid A**.





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Caption: Workflow for the isolation and structural elucidation of Ganosporeric acid A.

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References







- 1. NMR Chemical Shift Values Table Chemistry Steps [chemistrysteps.com]
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